molecular formula C21H28N4O4 B15028707 2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine

2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine

Cat. No.: B15028707
M. Wt: 400.5 g/mol
InChI Key: KNAVVZBENWCVHQ-UHFFFAOYSA-N
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Description

2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring attached to a piperazine moiety, which is further substituted with a triethoxybenzoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.

    Attachment of the Triethoxybenzoyl Group: The piperazine intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine to form the triethoxybenzoyl-substituted piperazine.

    Formation of the Pyrimidine Ring: The final step involves the reaction of the triethoxybenzoyl-substituted piperazine with a pyrimidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine is unique due to the presence of the triethoxybenzoyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C21H28N4O4/c1-4-27-17-14-16(15-18(28-5-2)19(17)29-6-3)20(26)24-10-12-25(13-11-24)21-22-8-7-9-23-21/h7-9,14-15H,4-6,10-13H2,1-3H3

InChI Key

KNAVVZBENWCVHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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